molecular formula C10H7ClN2O3 B1436612 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 730976-58-6

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B1436612
CAS RN: 730976-58-6
M. Wt: 238.63 g/mol
InChI Key: LRLKSPKVLXAACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. The type and outcome of a chemical reaction can be influenced by the reactants used, the conditions under which the reaction takes place, and the presence of catalysts . The specific chemical reactions involving “2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” are not detailed in the retrieved sources.

Scientific Research Applications

Catalyst in Polymer Synthesis

The chloromethyl group in the compound can react with phenyl rings in the presence of Lewis acid catalysts to form rigid methylene linkages. This reaction is crucial in creating highly structured networks in porous polymer materials, which have a variety of applications including filtration, catalysis, and gas storage .

Gas Adsorption

Due to its structural properties, this compound could be used to create materials with microporous structures. These materials are known for their high surface area and could be effective for gas adsorption applications, such as capturing carbon dioxide (CO2) from the environment .

properties

IUPAC Name

2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLKSPKVLXAACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 6
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2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

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